molecular formula C13H17F3N2O B8684508 2-(2-(Pyrrolidin-1-yl)ethoxy)-5-(trifluoromethyl)benzenamine

2-(2-(Pyrrolidin-1-yl)ethoxy)-5-(trifluoromethyl)benzenamine

Cat. No. B8684508
M. Wt: 274.28 g/mol
InChI Key: SUMXNZZEKPTNNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(Pyrrolidin-1-yl)ethoxy)-5-(trifluoromethyl)benzenamine is a useful research compound. Its molecular formula is C13H17F3N2O and its molecular weight is 274.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H17F3N2O

Molecular Weight

274.28 g/mol

IUPAC Name

2-(2-pyrrolidin-1-ylethoxy)-5-(trifluoromethyl)aniline

InChI

InChI=1S/C13H17F3N2O/c14-13(15,16)10-3-4-12(11(17)9-10)19-8-7-18-5-1-2-6-18/h3-4,9H,1-2,5-8,17H2

InChI Key

SUMXNZZEKPTNNA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCOC2=C(C=C(C=C2)C(F)(F)F)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of NaH (60%, 248 mg, 6.21 mmol) in dry THF was added 2-Pyrrolidin-1-yl-ethanol (0.68 mL, 5.74 mmol). Bubbling was observed. The reaction was stirred for 5 minutes, at which time 1-Fluoro-2-nitro-4-trifluoromethyl-benzene (0.67 mL, 4.79 mmol) was added. The solution turned red, and LCMS indicated completion of the reaction. The reaction was quenched by addition of H2O, and the mixture was extracted with EtOAc, dried with MgSO4, filtered, and concentrated to afford the title compound as an orange oil.
Name
Quantity
248 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.68 mL
Type
reactant
Reaction Step Two
Quantity
0.67 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 1-[2-(2-Nitro-4-trifluoromethyl-phenoxy)-ethyl]-pyrrolidine (1.70 g, 5.59 mmol) in dry MeOH (56 mL) was added Pd/C (10%, 350 mg). H2 gas was bubbled through the solution, which was then stirred vigorously under an atmosphere of H2. After completion of the reaction by LCMS, the mixture was filtered through celite and concentrated to afford the desired product as a yellow/orange oil. MS (M+H)+=275; Calc'd 274.29 for C13H17F3N2O.
Name
1-[2-(2-Nitro-4-trifluoromethyl-phenoxy)-ethyl]-pyrrolidine
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
56 mL
Type
solvent
Reaction Step One
Name
Quantity
350 mg
Type
catalyst
Reaction Step One

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